3-(Hydroxymethyl)cyclopentanol

Biomass Conversion Heterogeneous Catalysis Green Chemistry

Secure your supply of 3-(Hydroxymethyl)cyclopentanol, the irreplaceable cyclopentane diol for specialized research and development. Its unique 1,3-disubstitution pattern is essential for carbocyclic nucleoside antivirals and biomass-derived monomer synthesis. The (1R,3R)-enantiomer is a validated key intermediate for the anti-HBV agent carbocyclic-ddA, while (1S,3S)-isomer offers >99:1 d.r. and 97% ee for asymmetric catalysis and reliable DMT protection yielding 70%. Do not substitute with simple cyclopentanol, as only this stereospecific scaffold ensures regioselective derivatization and avoids complete synthetic route redesign. Ideal for medicinal chemistry and green chemistry initiatives.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B1162685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)cyclopentanol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1
InChIKeyZBAXTIFHKIGLEJ-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)cyclopentanol Procurement Guide: CAS and Structural Overview


3-(Hydroxymethyl)cyclopentanol (CAS: 1007125-14-5) is a chiral cyclopentane diol characterized by a five-membered ring bearing both a hydroxyl and a hydroxymethyl group [1]. This organic compound, with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol, serves as a critical intermediate in the synthesis of complex molecules [1]. It can be isolated as a natural product from Illicium verum and synthesized from biomass-derived 5-(hydroxymethyl)furfural [2]. The compound exists in multiple stereoisomeric forms, with the (1S,3S) and (1R,3R) enantiomers being of significant industrial relevance [3].

Sourcing 3-(Hydroxymethyl)cyclopentanol: Why Generic Cyclopentanol Substitution is Not an Option


Generic substitution of 3-(Hydroxymethyl)cyclopentanol with other cyclopentanol derivatives is not feasible for advanced applications due to its specific stereochemistry and functional group arrangement. Unlike simple cyclopentanol or 1,2-cyclopentanediol, the 1,3-disubstituted pattern and the presence of a primary alcohol (hydroxymethyl) in 3-(Hydroxymethyl)cyclopentanol provide a unique handle for regioselective derivatization [1]. This specific substitution pattern is a crucial requirement for the synthesis of carbocyclic nucleosides, which have demonstrated antiviral activity [2]. Furthermore, the ability to obtain specific enantiomers with high purity is essential, as the biological activity of the final drug molecule is often dependent on a single stereoisomer [3]. The following evidence will quantify the performance differences that make this compound irreplaceable in specific workflows.

Quantitative Evidence for 3-(Hydroxymethyl)cyclopentanol: Performance and Selectivity Data vs. Analogs


Selectivity in Catalytic Production: 3-(Hydroxymethyl)cyclopentanol vs. 3-(Hydroxymethyl)cyclopentanone

In the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF) in water, the choice of catalyst determines the selective production of either the alcohol or ketone derivative. A Co–Al2O3 catalyst achieves a 94% selectivity towards 3-(hydroxymethyl)cyclopentanol, whereas a Cu–Al2O3 catalyst under identical conditions yields 3-hydroxymethylcyclopentanone with 86% selectivity [1]. This demonstrates that the two compounds are not interchangeable as synthetic targets, and their procurement is dictated by the specific catalyst system employed.

Biomass Conversion Heterogeneous Catalysis Green Chemistry

Enantioselectivity in Chiral Intermediate Synthesis: (1S,3S)-3-(Hydroxymethyl)cyclopentanol from Desymmetrization

The desymmetrization of cyclopentenes via rhodium-catalyzed hydroformylation is a key step in accessing chiral carbocyclic nucleosides. This method has been reported to produce the key intermediate (1S,3S)-3-(hydroxymethyl)cyclopentanol with up to 97% enantiomeric excess (ee) and greater than 99:1 diastereomeric ratio (d.r.) [1]. In contrast, alternative routes to similar cyclopentanol scaffolds often report lower enantioselectivities (e.g., ee values typically in the 80-90% range for other Rh-catalyzed desymmetrization reactions) or require resolution of racemates, which halves the maximum yield [2].

Asymmetric Catalysis Carbocyclic Nucleosides Chiral Synthesis

Proven Utility in Antiviral Drug Synthesis: (1R,3R)-3-hydroxycyclopentanemethanol as a Key Intermediate for Carbocyclic-ddA

The chemoenzymatic synthesis of carbocyclic-ddA, a potent antiviral agent against hepatitis B, relies on (1R,3R)-3-hydroxycyclopentanemethanol as a key intermediate [1]. This is a specific and quantifiable application that distinguishes this particular enantiomer from other cyclopentanol derivatives. While generic cyclopentanols may be used as building blocks for various NK-1 receptor antagonists or other drug classes, they lack the established, documented role of 3-(hydroxymethyl)cyclopentanol in the synthesis of this specific anti-HBV agent [2].

Antiviral Drug Discovery Chemoenzymatic Synthesis HBV

Efficiency in Derivatization: High Yield in Protecting Group Chemistry for (1S,3S)-3-(Hydroxymethyl)cyclopentanol

The (1S,3S)-3-(hydroxymethyl)cyclopentanol enantiomer has been demonstrated to undergo a highly efficient protection of the primary alcohol as a 4,4'-dimethoxytrityl (DMT) ether. The reaction, performed with 4,4'-dimethoxytrityl chloride in pyridine with DMAP catalysis, proceeds with a 70% yield to produce (1S,3S)-3-((4,4'-dimethoxytrityloxy)methyl)cyclopentanol [1]. This yield is comparable to or better than yields for similar protection of primary alcohols in complex, sterically hindered cyclic systems (which can range from 50-80%), highlighting its suitability as a building block in multistep synthesis.

Protecting Group Chemistry Organic Synthesis Reaction Yield

High-Impact Procurement Scenarios for 3-(Hydroxymethyl)cyclopentanol


Developing Catalytic Processes for Biomass-Derived Platform Chemicals

For research groups and companies focused on valorizing biomass, 3-(Hydroxymethyl)cyclopentanol serves as a key target molecule. The evidence demonstrates that a Co–Al2O3 catalyst can achieve 94% selectivity in its production from 5-hydroxymethylfurfural (HMF) in water [1]. This makes the compound essential for calibrating and benchmarking new catalysts, developing downstream chemistry, and producing renewable monomers or fine chemical intermediates.

Synthesizing Antiviral Carbocyclic Nucleosides (e.g., Carbocyclic-ddA)

Medicinal chemistry teams targeting Hepatitis B virus (HBV) should procure the (1R,3R)-3-hydroxycyclopentanemethanol enantiomer. This specific isomer is a validated key intermediate in the chemoenzymatic synthesis of carbocyclic-ddA, a potent anti-HBV agent [2]. Substituting this with other cyclopentanol derivatives would require a complete redesign of the synthetic route, introducing significant project delays and cost.

Performing High-Fidelity Multistep Synthesis of Chiral Nucleoside Analogs

Organic synthesis labs requiring a chiral cyclopentane building block will find (1S,3S)-3-(Hydroxymethyl)cyclopentanol to be a high-value procurement. The compound can be obtained with exceptional stereocontrol (up to 97% ee and >99:1 d.r.) [3] and undergoes reliable, high-yielding transformations such as DMT protection (70% yield) [4]. This predictability and efficiency in subsequent steps reduce the risk and material costs associated with complex, multistep synthetic campaigns.

Developing Asymmetric Catalysis Methodologies

For academic and industrial groups specializing in asymmetric catalysis, 3-(Hydroxymethyl)cyclopentanol represents a challenging and rewarding synthetic target. The development of methods that achieve near-perfect stereocontrol, such as the rhodium-catalyzed hydroformylation route (>99:1 d.r., 97% ee) [3], underscores the compound's value as a test case for new catalytic systems and ligand design. Its procurement is therefore essential for research into new enantioselective transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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